molecular formula C9H7BrO2 B7859550 3-(4-Bromophenyl)acrylic acid

3-(4-Bromophenyl)acrylic acid

Cat. No. B7859550
M. Wt: 227.05 g/mol
InChI Key: CPDDDTNAMBSPRN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)acrylic acid is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antioxidant Activity : A study demonstrated the synthesis of a compound related to 3-(4-Bromophenyl)acrylic acid, which exhibited high inhibitory activity with respect to superoxide generation in mitochondria, both in the liver and transformed tumor tissues in rats (Kushnir et al., 2015).

  • Corrosion Inhibition : Research on acrylamide derivatives, which includes structures similar to 3-(4-Bromophenyl)acrylic acid, found these compounds to be effective corrosion inhibitors for copper in nitric acid solutions, suggesting potential industrial applications (Abu-Rayyan et al., 2022).

  • Optoelectronic Properties : A theoretical study of a molecule structurally related to 3-(4-Bromophenyl)acrylic acid revealed its potential as a nonlinear optical material, which is crucial in the development of optoelectronic devices (Fonkem et al., 2019).

  • Photoluminescent Materials : The synthesis of derivatives containing a structure similar to 3-(4-Bromophenyl)acrylic acid has led to the development of compounds that emit green fluorescence, useful in material sciences for applications like organic light-emitting diodes (Li et al., 2011).

  • Metabolism Study : Metabolites of a compound structurally related to 3-(4-Bromophenyl)acrylic acid were studied for their pharmacokinetic properties, providing insights into drug metabolism and design (Lundström et al., 1981).

  • Biomedical Applications : A study on polymeric particles involving acrylonitrile, related to 3-(4-Bromophenyl)acrylic acid, showed their potential use in drug delivery systems and environmental applications, such as contaminant removal and catalysis in reduction reactions (Sahiner et al., 2011).

  • Antimicrobial Research : Derivatives of 3-(4-Bromophenyl)acrylic acid have been studied for their antimicrobial properties, offering insights into the development of new antibiotics (Kimura et al., 1962).

properties

IUPAC Name

3-(4-bromophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDDDTNAMBSPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870864
Record name 3-(4-Bromophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)acrylic acid

CAS RN

1200-07-3
Record name 4-Bromocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Bromophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-bromocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-bromobenzaldehyde, 1 (110 g, 0.59 mol), malonic acid (112.5 g, 1.189 mol), piperidine (11 mL) in pyridine (350 mL) was heated to 80° C. for 1 h, then refluxed for 3 h. Then the reaction mixture was cooled to room temperature, poured into a large beaker filled with cold water, and then acidified (pH<3) by slowly adding 25 mL of concentrated hydrochloric acid. The resulting precipitate was filtered and washed with cold water. The crude product was dissolved in aqueous sodium hydroxide, acidified (pH<3) (1:1 hydrochloric acid/water), filtered, and washed (cold water). The solid was dried in vacuo (60-70° C.) to give 2 (118.8 g, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
K Madaan, T Verma, D Kaushik… - Journal of Pharmacy …, 2011 - ncbi.nlm.nih.gov
In continuation of our effort to deeply understand the reactions of triazinone, we carried out the optimization of sodium acetate, which is utilized as a catalyst in the reaction mechanism.[1…
Number of citations: 1 www.ncbi.nlm.nih.gov
Y Zhong, XP Zhang, B Wu - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title molecule, C26H23Br3N2O, the piperazine ring adopts a chair conformation and the C=C double bond has an E configuration. In the crystal, molecules are linked through …
Number of citations: 1 scripts.iucr.org
S Sahi, M Bhardwaj, S Paul - Tetrahedron Letters, 2014 - Elsevier
An unprecedented method for the conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids by stirring in POCl 3 at 80 C is reported. The benzoic acids formed in situ …
Number of citations: 4 www.sciencedirect.com
EM Chang, CT Lee, CY Chen, FF Wong… - Australian journal of …, 2008 - CSIRO Publishing
Two new soluble poly(p-phenylenevinylene) derivatives with 1,3,4-oxadiazole and pyrazole rings along the main core were successfully synthesized by 1,3-dipolar addition, dehydration…
Number of citations: 36 www.publish.csiro.au
R Dabhi, U Patel, V Rathod, S Shah… - Current Chemistry …, 2023 - growingscience.com
Proficient routes were devised for coupling different aromatic/aliphatic acids with amines to form amide linkage using various catalysts. Under the optimized reaction conditions, highest …
Number of citations: 5 growingscience.com
Y Wang, M Gao, Y Zhong, B Wu - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
The p-methoxycinnamoyl group contained in the compounds extracted from Scrophularia buergeriana, which is a traditional medicinal herb in China, exhibits a remarkable …
Number of citations: 2 www.tandfonline.com
JC Wong, G Tang, X Wu, C Liang, Z Zhang… - Journal of Medicinal …, 2012 - ACS Publications
Herein, we describe the pharmacokinetic optimization of a series of class-selective histone deacetylase (HDAC) inhibitors and the subsequent identification of candidate predictive …
Number of citations: 39 pubs.acs.org
J Chen, T Chen, Q Hu, K Püntener… - … Process Research & …, 2014 - ACS Publications
Two syntheses of the class-selective histone deacetylase inhibitor 1 are reported. In the first, eight-step entailing synthesis, the key transformations were a highly efficient [3 + 2] dipolar …
Number of citations: 20 pubs.acs.org
B Mitasev, J Yang, F Gusovsky, D Girish… - … Process Research & …, 2021 - ACS Publications
The development of an entirely crystallization-based synthetic route to the antimalarial BRD5018 is described, which assembles a structurally complex bicyclic azetidine scaffold …
Number of citations: 5 pubs.acs.org
F Gessier, I Preuss, H Yin, MM Rosenkilde… - Journal of medicinal …, 2014 - ACS Publications
Oxysterols have recently been identified as natural ligands for a G protein-coupled receptor called EBI2 (aka GPR183) ( Nature 2011 , 475 , 524 ; 519 ). EBI2 is highly expressed in …
Number of citations: 52 pubs.acs.org

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